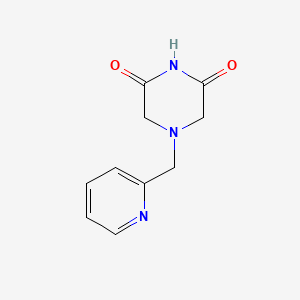

4-(2-Pyridylmethyl)-2,6-piperazinedione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-(pyridin-2-ylmethyl)piperazine-2,6-dione |

InChI |

InChI=1S/C10H11N3O2/c14-9-6-13(7-10(15)12-9)5-8-3-1-2-4-11-8/h1-4H,5-7H2,(H,12,14,15) |

InChI Key |

LBTQLNSRWDYJOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)CN1CC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Pyridylmethyl 2,6 Piperazinedione

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 4-(2-Pyridylmethyl)-2,6-piperazinedione identifies the primary C-N bond between the piperazinedione nitrogen and the pyridylmethyl group as a key disconnection point. This suggests an alkylation or amidation approach, where a pre-formed 2,6-piperazinedione is reacted with a suitable 2-pyridylmethyl electrophile.

Alternatively, a more convergent approach involves disconnecting the two amide bonds within the piperazinedione ring. This leads to precursors such as iminodiacetic acid and 2-pyridinemethanamine. This strategy allows for the construction of the heterocyclic core with the desired substituent already in place, often in a one-pot or sequential process.

Established Synthetic Routes to the 2,6-Piperazinedione Core

The 2,6-piperazinedione scaffold is a well-established heterocyclic motif, and several methods for its synthesis have been reported. A prevalent and efficient method involves the condensation of iminodiacetic acid or its derivatives with a primary amine. This reaction typically proceeds via the formation of a diamide (B1670390) intermediate, which then undergoes intramolecular cyclization to form the desired dione (B5365651) ring.

Another common approach is the cyclization of dipeptide esters, particularly those derived from α-amino acids. While effective for the synthesis of 2,5-piperazinediones, modifications of this strategy can also be employed to access the 2,6-dione isomer. Solid-phase synthesis techniques have also been developed to facilitate the preparation of libraries of substituted 2,6-piperazinediones, allowing for high-throughput screening and optimization. nih.gov

Introduction of the 2-Pyridylmethyl Moiety: Alkylation and Amidation Approaches

The introduction of the 2-pyridylmethyl group onto the 2,6-piperazinedione core can be achieved through several established synthetic transformations.

Alkylation: A straightforward method involves the N-alkylation of a pre-formed 2,6-piperazinedione with a 2-pyridylmethyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the piperazinedione, thereby increasing its nucleophilicity.

Amidation/Cyclization: A more convergent and widely utilized approach is the direct condensation of iminodiacetic acid with 2-pyridinemethanamine. This reaction forms the piperazinedione ring and incorporates the 2-pyridylmethyl moiety in a single conceptual step. The reaction is often facilitated by dehydrating agents or by heating to drive the cyclization. Microwave-assisted synthesis has been shown to be particularly effective for this transformation, significantly reducing reaction times and often improving yields.

A study on the synthesis of piperazine-2,6-dione (B107378) derivatives reported the condensation of iminodiacetic acid with various amines, including pyridin-2-ylmethanamine, under microwave irradiation to afford the corresponding 4-substituted piperazine-2,6-diones in quantitative yields.

Advanced Synthetic Protocols for Enhanced Yield and Selectivity

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced synthetic protocols can be employed.

Catalytic Approaches in this compound Synthesis

While the direct condensation of iminodiacetic acid and 2-pyridinemethanamine can be thermally promoted, catalytic methods can offer milder reaction conditions and improved efficiency. Various catalysts have been explored for N-alkylation and amidation reactions in related systems. For instance, transition metal catalysts, such as those based on palladium or iridium, have been utilized for the N-alkylation of amines and related nitrogen heterocycles. nih.govresearchgate.net These catalytic systems often operate through a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. Such approaches could potentially be adapted for the alkylation of 2,6-piperazinedione with 2-pyridinemethanol.

The table below summarizes some catalytic approaches that could be analogous for the synthesis of the target compound.

| Catalytic Approach | Catalyst System | Potential Application |

| Catalytic N-Alkylation | Iridium or Ruthenium complexes | Alkylation of 2,6-piperazinedione with 2-pyridinemethanol |

| Reductive Amination | Transition metal catalysts (e.g., Pd, Ni) | Reaction of a glyoxylate (B1226380) derivative with 2-pyridinemethanamine followed by cyclization |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to minimize waste and environmental impact. The use of microwave-assisted synthesis is a notable green approach, as it often leads to shorter reaction times, reduced energy consumption, and can sometimes be performed under solvent-free conditions. researchgate.net

Furthermore, the choice of solvent is a critical aspect of green chemistry. Utilizing water or other environmentally benign solvents for the condensation reaction would be a significant improvement over traditional organic solvents. The development of one-pot, multi-component reactions, where multiple synthetic steps are combined into a single operation, also aligns with green chemistry principles by reducing the number of purification steps and minimizing solvent usage. For instance, a one-pot synthesis starting from simpler precursors that assembles the target molecule without the isolation of intermediates would be a highly efficient and green strategy.

Stereoselective Synthesis of Chiral Analogues of this compound

While this compound itself is achiral, the introduction of substituents on the piperazinedione ring can create stereocenters, leading to chiral analogues. The stereoselective synthesis of such analogues is of significant interest, as different stereoisomers can exhibit distinct biological activities.

Several strategies can be envisioned for the stereoselective synthesis of chiral derivatives. One approach involves the use of chiral starting materials, such as enantiomerically pure amino acid derivatives, to construct the piperazinedione core. This "chiral pool" approach can effectively transfer the stereochemistry of the starting material to the final product. nih.gov

Catalytic asymmetric synthesis provides another powerful tool for establishing stereocenters with high enantioselectivity. For example, asymmetric allylic alkylation reactions catalyzed by palladium complexes have been used to synthesize enantioenriched piperazin-2-ones, which can serve as precursors to chiral piperazines. nih.gov Similar catalytic strategies could potentially be developed for the asymmetric functionalization of the this compound scaffold.

The table below outlines potential strategies for the stereoselective synthesis of chiral analogues.

| Stereoselective Strategy | Approach | Example Precursors |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials | Chiral amino acid derivatives |

| Asymmetric Catalysis | Enantioselective functionalization of a prochiral substrate | Asymmetric alkylation or hydrogenation |

Chemical Transformations and Reactivity of 4 2 Pyridylmethyl 2,6 Piperazinedione

Reactions Involving the Piperazinedione Nitrogen Atoms

The piperazinedione ring of 4-(2-Pyridylmethyl)-2,6-piperazinedione possesses two nitrogen atoms with distinct reactivity profiles. The nitrogen at position 1 is a secondary amine, while the nitrogen at position 4 is a tertiary amine, incorporated into the pyridylmethyl substituent.

The secondary amine at the N-1 position is the primary site for reactions such as alkylation and acylation. Due to the presence of two adjacent carbonyl groups, the N-H proton is acidic and can be removed by a suitable base to form an amide anion. This anion can then act as a nucleophile in reactions with various electrophiles.

Alkylation: Introduction of an alkyl group at the N-1 position can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent substitution.

Acylation: The N-1 nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to facilitate the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent. For instance, the synthesis of various 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has been reported, demonstrating the feasibility of N-acylation on the piperazinedione core.

Modifications at the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in subsequent functionalization reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions, electrophilic substitution can occur, primarily at the 3- and 5-positions. The presence of the electron-donating methylene (B1212753) group attached to the 2-position may slightly influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. While the parent molecule does not have a leaving group on the pyridine ring, derivatives with halo- or nitro-substituents could undergo such reactions. For example, the synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl) derivatives highlights the susceptibility of activated pyridine rings to nucleophilic attack by piperazine (B1678402) moieties. nih.gov

Transformations at the Methylene Linker

The methylene bridge connecting the pyridine and piperazinedione rings is a potential site for chemical modification, although such reactions are less common compared to modifications of the heterocyclic rings.

Oxidation: The methylene group could potentially be oxidized to a carbonyl group, yielding a ketone. This transformation would require a strong oxidizing agent and careful control of reaction conditions to avoid over-oxidation or degradation of the heterocyclic rings.

Radical Halogenation: Under free-radical conditions, the benzylic-like methylene protons could be susceptible to halogenation. This would introduce a handle for further functionalization via nucleophilic substitution reactions.

Heterocyclic Ring-Opening and Ring-Closing Reactions of the Piperazinedione Core

The piperazinedione ring is a cyclic imide and can undergo ring-opening reactions under certain conditions.

Hydrolysis: The amide bonds within the piperazinedione ring are susceptible to hydrolysis under acidic or basic conditions. This would lead to the opening of the six-membered ring to form a linear dipeptide-like structure. The rate and extent of hydrolysis would depend on the pH, temperature, and presence of catalysts.

Reductive Ring Opening: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH4), could potentially lead to the reduction of the amide carbonyls and subsequent ring opening.

Functionalization Strategies for Derivative Synthesis

The synthesis of derivatives of this compound can be achieved by targeting the reactive sites identified in the previous sections. A general strategy for the synthesis of the parent compound involves the condensation of iminodiacetic acid with 2-(aminomethyl)pyridine.

| Starting Material 1 | Starting Material 2 | Product |

| Iminodiacetic acid | 2-(Aminomethyl)pyridine | This compound |

Further derivatization can be planned as a multi-step synthesis starting from this core structure. For instance, N-alkylation or N-acylation at the piperazinedione nitrogen, followed by modification of the pyridine ring, would allow for the creation of a library of diverse compounds.

Mechanistic Investigations of Key Reactions of this compound

N-Alkylation and N-Acylation: These reactions at the piperazinedione nitrogen are expected to proceed via a standard nucleophilic substitution mechanism (SN2 for alkylation with primary alkyl halides) or nucleophilic acyl substitution. The reaction would be initiated by the deprotonation of the N-H proton, followed by the nucleophilic attack of the resulting anion on the electrophile.

Nucleophilic Aromatic Substitution on the Pyridine Ring: If a suitable leaving group is present on the pyridine ring, nucleophilic aromatic substitution would likely proceed through a Meisenheimer-like intermediate, which is characteristic for SNAr reactions on electron-deficient aromatic systems.

Further experimental and computational studies would be necessary to elucidate the precise mechanisms and reaction kinetics for the transformations of this compound.

Structural Elucidation and Advanced Spectroscopic Analysis of 4 2 Pyridylmethyl 2,6 Piperazinedione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR Techniques for Structural Confirmation

Detailed 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopic data for 4-(2-Pyridylmethyl)-2,6-piperazinedione have not been reported in the searched scientific literature. Therefore, a table of chemical shifts and coupling constants for structural confirmation cannot be provided at this time.

Solid-State NMR Applications for Polymorph Analysis

There are no available studies on the application of solid-state NMR spectroscopy for the analysis of potential polymorphs of this compound.

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

A crystal structure for this compound has not been deposited in crystallographic databases, and no research articles detailing its single-crystal X-ray diffraction analysis were found. Consequently, information regarding its molecular geometry, bond lengths, bond angles, and crystal packing is not available.

Mass Spectrometry for Fragmentation Pathway Analysis

Specific mass spectrometry data, including electron ionization (EI) or electrospray ionization (ESI) mass spectra and detailed fragmentation pathway analysis for this compound, is not described in the available literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

No experimental or computational studies on the infrared (IR) or Raman spectroscopy of this compound were identified. As a result, a table of characteristic vibrational frequencies for its functional groups cannot be compiled.

Computational and Theoretical Studies of 4 2 Pyridylmethyl 2,6 Piperazinedione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic characteristics of molecules. While specific DFT studies on 4-(2-Pyridylmethyl)-2,6-piperazinedione are not prevalent in the literature, extensive research on substituted pyridines and diketopiperazines allows for a robust extrapolation of its electronic structure.

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. The analysis of pyridine (B92270) derivatives shows that the nitrogen atom introduces a significant dipole moment and influences the electronic landscape. Ab initio calculations on pyridine and its valence isomers, performed at various levels of theory such as HF/6-31G* and B3LYP/6-31G*, have detailed its electronic energies and geometric parameters. researchgate.net

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing charge distribution. readthedocs.ioavogadro.ccuni-muenchen.de For a molecule like this compound, the MEP would likely show negative potential (red regions) around the pyridine nitrogen and the carbonyl oxygens, indicating susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential (blue regions) would be expected around the N-H protons and some parts of the aromatic ring, indicating sites for nucleophilic interaction. researchgate.netresearchgate.net

Table 1: Predicted Atomic Charges for Key Atoms in this compound based on Fragment Analysis

| Atom | Predicted Partial Charge (a.u.) | Methodological Basis |

|---|---|---|

| Pyridine Nitrogen (N) | -0.5 to -0.8 | DFT/B3LYP calculations on substituted pyridines |

| Piperazinedione Carbonyl Oxygen (O) | -0.4 to -0.6 | DFT calculations on cyclic dipeptides |

| Piperazinedione Amide Nitrogen (N-H) | -0.3 to -0.5 (N), +0.2 to +0.4 (H) | Ab initio studies on amide systems |

| Methylene (B1212753) Bridge Carbon (CH2) | -0.1 to +0.1 | General force field parameters |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. ajchem-a.com

In substituted pyridines, the HOMO is often a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. nih.gov For the piperazinedione moiety, the HOMO is typically associated with the lone pairs of the oxygen and nitrogen atoms, while the LUMO is centered on the carbonyl groups. researchgate.net

For this compound, the HOMO is expected to have significant contributions from both the pyridine ring and the piperazinedione nitrogens. The LUMO is likely to be a π* orbital localized primarily on the pyridine ring and the carbonyl groups of the piperazinedione ring. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on analogous compounds can provide estimates for these energy levels. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Fragment Analysis

| Orbital | Predicted Energy Range (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.0 to -7.5 | Pyridine ring, Piperazinedione N atoms |

| LUMO | -1.0 to -2.5 | Pyridine ring, Carbonyl groups |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | - |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is determined by the conformation of the piperazinedione ring and the rotational freedom around the single bonds connecting the substituent to the ring. The piperazinedione ring typically adopts a non-planar conformation to relieve steric strain. Common conformations include boat and chair forms, with the boat conformation often being favored in N,N'-disubstituted diketopiperazines. gre.ac.uk

In substituted piperazines, the preference for axial or equatorial positioning of the substituent is a key conformational feature. nih.gov For the 2-pyridylmethyl group attached to the nitrogen at position 4, rotation around the C-N and C-C single bonds will lead to various conformers. The relative energies of these conformers determine the molecule's preferred shape. Computational studies on 2-substituted piperazines have shown that an axial conformation can be preferred and may be stabilized by intramolecular interactions. nih.gov

Mapping the potential energy surface by systematically rotating the dihedral angles would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The energy barriers between these conformers would also provide insight into the molecule's flexibility.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov MD simulations of diketopiperazine-containing molecules have been used to explore their structural rearrangements and stability in solution. nih.govnih.govdntb.gov.uaescholarship.org

An MD simulation of this compound in a solvent like water would reveal the dynamics of the piperazinedione ring puckering and the rotation of the pyridylmethyl substituent. It would also characterize the hydrogen bonding interactions between the molecule's amide and carbonyl groups and the solvent molecules. researchgate.net Such simulations on pyridine-based ligands have been employed to understand their orientation and interactions in different environments, such as at a membrane interface. nih.govacs.org These studies highlight how the dynamic behavior of the molecule can influence its interactions with biological targets.

In Silico Prediction of Potential Reactivity and Binding Sites

In silico methods can predict a molecule's reactivity and how it might interact with biological macromolecules. As discussed in section 5.1.1, the molecular electrostatic potential (MEP) map is a primary tool for identifying reactive sites. The electron-rich pyridine nitrogen and carbonyl oxygens are predicted to be primary sites for interaction with electrophiles or hydrogen bond donors.

Docking studies on diketopiperazine derivatives have shown that the piperazinedione ring can act as a scaffold, positioning substituents for interaction with protein active sites. researchgate.net The amide N-H group and carbonyl C=O groups are capable of forming key hydrogen bonds. In the case of this compound, the pyridine ring offers additional interaction possibilities, including π-π stacking with aromatic amino acid residues and hydrogen bonding via its nitrogen atom. In silico models are increasingly used to predict pharmacokinetic properties and potential for reactive metabolite formation. nih.govnih.govmdpi.commdpi.com

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be compared with experimental data to validate both the computational model and the proposed molecular structure.

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. ruc.dknih.gov For this compound, calculations would predict distinct signals for the protons and carbons of the pyridine ring, the methylene bridge, and the piperazinedione ring. The accuracy of these predictions, when compared to experimental spectra, can confirm conformational preferences and electronic structure. The synergy between experimental NMR and DFT calculations is a powerful approach for structural elucidation. youtube.com

Similarly, theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. arxiv.orgcomputabio.comnih.gov The predicted spectrum for this compound would show characteristic absorption bands for the C=O stretching of the amide groups (amide I band), the N-H bending (amide II band), C-N stretching, and the vibrations of the pyridine ring. gre.ac.ukumich.edu Comparison with experimental IR spectra helps in assigning the observed vibrational modes and confirming the presence of key functional groups. tandfonline.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Basis for Prediction |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3400 | DFT studies on cyclic dipeptides |

| C-H Stretch (Aromatic) | 3000 - 3100 | Calculations on pyridine derivatives |

| C-H Stretch (Aliphatic) | 2850 - 3000 | General values from computational spectroscopy |

| C=O Stretch (Amide I) | 1660 - 1690 | Experimental and theoretical IR of diketopiperazines gre.ac.ukmdpi.com |

| C=N/C=C Stretch (Pyridine Ring) | 1400 - 1600 | DFT calculations on pyridine |

| N-H Bend (Amide II) | 1500 - 1550 | Vibrational analysis of diketopiperazines gre.ac.uk |

Application of 4 2 Pyridylmethyl 2,6 Piperazinedione As a Synthetic Scaffold and Intermediate

Role in the Construction of Complex Heterocyclic Systems

The piperazinedione ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. researchgate.netresearchgate.net The presence of the 2,6-dione functionality provides reactive sites for various chemical transformations. The nitrogen atoms of the piperazine (B1678402) ring and the pyridine (B92270) ring can be subjected to a range of reactions, including alkylation, acylation, and metal-catalyzed cross-coupling reactions, to introduce further complexity.

The pyridine moiety itself is a key structural element in many bioactive molecules and agrochemicals. nih.gov The combination of the piperazinedione and pyridine rings in one molecule allows for the synthesis of novel, complex heterocyclic systems. For example, the nitrogen atom of the pyridine can be used to direct metallation or to participate in cycloaddition reactions. nih.gov The methylene (B1212753) bridge connecting the two rings provides conformational flexibility, which can be crucial for biological activity.

Research has shown that piperazine-2,6-diones can be prepared through methods like the condensation of iminodiacetic acid derivatives with primary amines. researchgate.net This core can then be functionalized. The pyridylmethyl group can be introduced via nucleophilic substitution, allowing for the creation of the target scaffold. Once formed, this scaffold can undergo further reactions. For instance, the imide groups within the piperazinedione ring can be selectively reduced or can react with organometallic reagents to generate more elaborate structures. This strategic functionalization opens pathways to a diverse range of aza-heterocycles. researchgate.net

Precursor in Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The 2,6-diketopiperazine (2,6-DKP) core is a valuable precursor in such reactions. nih.gov Although direct use of 4-(2-Pyridylmethyl)-2,6-piperazinedione in a specific named MCR is not extensively documented in readily available literature, its structural motifs are highly relevant to MCRs like the Ugi reaction.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The amine component, for instance, could be a derivative of the piperazinedione scaffold. A synthetic sequence could involve an MCR to generate a complex intermediate which then undergoes cyclization to form or modify a diketopiperazine core. nih.gov For example, a key synthetic step in creating a library of 2,6-DKP derivatives involved a diastereoselective Ugi five-center, four-component reaction to generate convertible tert-butylamidoesters, which were then cyclized to form the final diketopiperazine products. nih.gov This demonstrates the utility of the DKP scaffold in MCR-based synthetic strategies aimed at producing libraries of structurally diverse molecules. researchgate.net

The application of MCRs provides a rapid and efficient route to novel compounds, and scaffolds like this compound, with their multiple points for diversification, are ideal candidates for this approach.

Scaffold for Combinatorial Library Synthesis of Novel Chemical Entities

Combinatorial chemistry is a key strategy for drug discovery, enabling the rapid synthesis of a large number of compounds. nih.gov The use of a central scaffold, which can be systematically decorated with various substituents, is fundamental to this approach. The this compound structure is well-suited for this purpose.

Solid-phase synthesis is a common technique in combinatorial chemistry, and piperazine-based scaffolds have been successfully employed in this context. nih.govresearchgate.net The piperazinedione scaffold can be attached to a solid support, allowing for the sequential addition of different building blocks in a controlled manner. The pyridylmethyl group and the nitrogen atoms of the piperazine ring offer distinct points for modification.

For example, a library of compounds could be generated by reacting the scaffold with a diverse set of electrophiles (e.g., alkyl halides, acid chlorides) and nucleophiles. The pyridine nitrogen can also be functionalized, for example, by oxidation to the N-oxide followed by reaction with various nucleophiles. The result is a library of related compounds with a wide range of structural and functional diversity, which can then be screened for biological activity.

| Reaction Type | Functionalization Site | Potential Reagents | Resulting Diversity |

| N-Alkylation | Piperazine Nitrogen | Alkyl Halides, Epoxides | Varied N-substituents |

| N-Acylation | Piperazine Nitrogen | Acid Chlorides, Anhydrides | Diverse Amide Functionalities |

| Cross-Coupling | Pyridine Ring (if halogenated) | Boronic Acids, Amines, Alcohols | Aryl, Heteroaryl, Amino, Alkoxy Substituents |

| Nucleophilic Addition | Carbonyl Groups | Grignard Reagents, Organolithiums | Tertiary Alcohols, Modified Ring Structures |

This systematic approach allows for the efficient exploration of the chemical space around the this compound core, increasing the probability of discovering novel chemical entities with desired properties.

Building Block for Natural Product Analogue Synthesis

Many natural products containing piperazine or diketopiperazine moieties exhibit significant biological activities. nih.gov The synthesis of natural product analogues is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to simplify the molecular structure while retaining biological activity.

The this compound scaffold can serve as a key building block for creating analogues of such natural products. By incorporating this synthetic core, chemists can mimic the essential structural features of a natural product while introducing novel substituents to probe structure-activity relationships (SAR).

For instance, if a natural product contains a diketopiperazine ring, using this compound as a starting point allows for the introduction of a pyridylmethyl group, which may enhance properties such as solubility or provide an additional binding interaction with a biological target. The synthesis of analogues based on natural product leads is a proven strategy, and piperazine-containing scaffolds are frequently used for this purpose. researchgate.net The inherent structural features of this compound make it a valuable tool in this endeavor, facilitating the generation of novel compounds inspired by nature. unimelb.edu.au

Preclinical Mechanistic Investigations of 4 2 Pyridylmethyl 2,6 Piperazinedione and Its Analogues

Molecular Interaction Studies with Biological Macromolecules

Protein Binding Affinity and Specificity using In Vitro Assays

No specific data was found regarding the protein binding affinity or specificity of 4-(2-Pyridylmethyl)-2,6-piperazinedione.

Enzyme Inhibition Mechanisms and Kinetics via In Vitro Enzymatic Assays

There is no available information detailing the enzyme inhibition mechanisms or kinetics of this compound from in vitro enzymatic assays.

Receptor Ligand Binding and Modulation through In Vitro Receptor Binding Assays

Research detailing the receptor ligand binding and modulation properties of this compound is not present in the available literature.

Cellular Pathway Modulation Studies in In Vitro Cell Line Models

Investigation of Cellular Uptake and Subcellular Localization

No studies were identified that investigated the cellular uptake or subcellular localization of this compound.

Development of Mechanistic Probes for Target Engagement

There is no information available on the development or use of this compound or its analogues as mechanistic probes for target engagement.

Structure-Activity Relationship (SAR) Studies of Derivatives at the Molecular Level

No publicly available studies detailing the synthesis of derivatives of this compound and the subsequent analysis of their structure-activity relationships were found. To populate this section, research would be required that systematically modifies the core structure of this compound and evaluates the impact of these modifications on its biological activity. Such studies would typically involve alterations to the pyridyl ring, the piperazinedione core, and the methylene (B1212753) linker, followed by in vitro assays to determine changes in potency and selectivity. The resulting data would be crucial for constructing a meaningful SAR profile and would likely be presented in a data table correlating structural changes with biological outcomes.

Preclinical Pharmacological Target Identification and Validation (Mechanistic focus, in vitro and in silico)

Specific in vitro and in silico studies aimed at identifying and validating the pharmacological targets of this compound are not described in the available literature. Target identification studies would typically involve techniques such as affinity chromatography, activity-based protein profiling, or computational methods like molecular docking and virtual screening against a panel of known biological targets. Subsequent validation would require in vitro assays to confirm the interaction and functional effect of the compound on the identified target, for instance, through enzyme inhibition assays or receptor binding studies. Without such dedicated research, the molecular mechanism of action of this compound remains unelucidated.

Compound Names

As no specific derivatives or analogues of this compound were discussed in the context of SAR or target identification studies, a table of compound names cannot be generated.

No Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the coordination chemistry and metal complexes of the compound this compound. Consequently, an article structured around its ligand properties, synthesis of metal complexes, structural analysis, and catalytic applications cannot be generated at this time.

The systematic investigation for scholarly articles and experimental data on this compound yielded no results pertaining to its use as a ligand in coordination chemistry. This includes a lack of information on its synthesis and characterization when complexed with transition metals, as well as any subsequent analysis of the structural and catalytic properties of such complexes.

While the broader classes of compounds containing pyridine (B92270) and piperazine (B1678402) moieties are extensively studied in coordination chemistry, the specific architecture of this compound does not appear to have been a subject of published research. Therefore, the creation of a scientifically accurate and detailed article as per the requested outline is not feasible without the foundational research data.

Advanced Materials Science Applications of 4 2 Pyridylmethyl 2,6 Piperazinedione Derivatives

Incorporation into Polymeric Architectures for Functional Materials

The 2,6-piperazinedione core of these derivatives offers two secondary amine/amide functionalities that are ideal for polymerization reactions. Specifically, these groups can be exploited for the synthesis of novel polyamides and other related polymers. By designing bifunctional monomers based on the 4-(2-pyridylmethyl)-2,6-piperazinedione scaffold, researchers can create polymers with the pyridyl group as a pendant functionality.

One synthetic approach involves the reaction of a diamine-functionalized piperazinedione derivative with a diacyl chloride, leading to the formation of a polyamide chain. The pendant pyridylmethyl groups can then impart specific properties to the resulting polymer, such as metal-ion coordination capabilities or pH-responsiveness.

Table 1: Exemplary Polymeric Architectures Incorporating this compound Derivatives

| Polymer Type | Monomer(s) | Resulting Polymer Functionality | Potential Applications |

| Polyamide | Diamino-functionalized this compound and terephthaloyl chloride | Metal-ion chelation, pH-responsive swelling | Heavy metal removal, smart hydrogels |

| Polyurea | Diisocyanate-functionalized this compound and a diamine | Enhanced thermal stability, hydrogen bonding networks | High-performance elastomers, self-healing materials |

| Coordination Polymer | This compound derivative and a metal salt (e.g., Cu(II), Zn(II)) | Crystalline porous structure, catalytic activity | Gas storage, heterogeneous catalysis |

The properties of these polymers can be tuned by copolymerization with other monomers, allowing for precise control over mechanical strength, thermal stability, and chemical responsiveness. The incorporation of the pyridylmethyl group is particularly advantageous for creating materials that can interact with their environment in a controlled manner.

Design of Supramolecular Assemblies and Self-Assembled Systems

The non-covalent interactions facilitated by the this compound scaffold are key to its use in supramolecular chemistry. The piperazinedione ring is an excellent hydrogen bond donor and acceptor, enabling the formation of well-defined one-, two-, and three-dimensional networks. Furthermore, the pyridyl nitrogen can participate in hydrogen bonding or coordinate to metal centers, adding another layer of control over the self-assembly process.

Researchers have demonstrated that similar flexible dipyridyl piperazine (B1678402) ligands can form entangled metal-organic frameworks (MOFs). rsc.org For instance, the combination of a derivative of this compound with a suitable metal salt and organic linkers could lead to the formation of novel MOFs with tailored pore sizes and functionalities. These materials are of great interest for applications in gas storage and separation.

The self-assembly can also be directed by solvent choice and temperature, leading to the formation of different supramolecular structures from the same building block. This responsiveness is a hallmark of "smart" materials.

Table 2: Supramolecular Systems Based on this compound Derivatives

| Assembly Type | Driving Force(s) | Resulting Structure | Potential Function |

| Hydrogen-bonded network | Hydrogen bonding between piperazinedione rings | 1D chains, 2D sheets | Gelation of organic solvents, crystal engineering |

| Metal-Organic Framework (MOF) | Coordination of pyridyl group to metal ions | 3D porous framework | Gas storage, selective catalysis |

| Metallo-supramolecular polymer | Metal-ligand coordination | Linear or cross-linked polymer chains | Self-healing materials, stimuli-responsive coatings |

The interplay between hydrogen bonding and metal coordination allows for the design of highly complex and functional supramolecular architectures.

Potential in Functional Materials Development

The unique combination of a piperazinedione ring and a pyridylmethyl group within a single molecule opens up possibilities for a range of functional materials.

Optoelectronic Materials: While direct evidence is pending, the introduction of chromophoric or electronically active groups onto the this compound scaffold could lead to new materials for optoelectronic applications. The pyridyl group can influence the electronic properties of conjugated systems, and the piperazinedione core can control intermolecular packing, which is crucial for charge transport.

Sensing Materials: The pyridyl group is a well-known binding site for metal ions and protons. Materials incorporating this moiety can be designed as chemical sensors. For example, a polymer or a supramolecular assembly of a this compound derivative could exhibit a change in its optical or electronic properties upon binding to a specific analyte, forming the basis for a sensor.

Catalytic Surfaces: By immobilizing a catalytically active metal complex onto the pyridyl groups of a polymer or MOF derived from this compound, it is possible to create heterogeneous catalysts. These materials would benefit from the stability of the support and the ease of separation of the catalyst from the reaction products. An ionic Fe-based metal-organic-framework with a related 4′-pyridyl-2,2′:6′,2′′-terpyridine has been shown to be effective for the catalytic hydroboration of alkynes. nih.gov

Table 3: Potential Functional Applications of Materials Derived from this compound

| Application Area | Material Type | Underlying Principle | Example of Potential Use |

| Optoelectronics | Conjugated Polymer | Modulation of electronic bandgap and charge mobility | Active layer in organic light-emitting diodes (OLEDs) |

| Chemical Sensing | Functionalized Polymer Film | Analyte binding to the pyridyl group leading to a detectable signal change | Colorimetric sensor for heavy metal ions in water |

| Heterogeneous Catalysis | Metal-Organic Framework | Coordination of a catalytic metal center to the pyridyl moiety | Supported catalyst for organic transformations |

Further research into the synthesis and characterization of materials based on this compound is expected to uncover new and exciting applications in advanced materials science.

Future Research Directions and Unexplored Avenues for 4 2 Pyridylmethyl 2,6 Piperazinedione

Development of Novel and Efficient Synthetic Routes

While general methods for the synthesis of piperazinedione and pyridine (B92270) derivatives are established, dedicated and optimized synthetic routes for 4-(2-pyridylmethyl)-2,6-piperazinedione are yet to be extensively explored. Future research should focus on the development of novel, efficient, and scalable synthetic strategies.

Key Areas for Investigation:

Convergent Synthesis: Developing a convergent approach where the pyridylmethyl moiety and the piperazinedione ring are synthesized separately and then coupled could offer high yields and modularity.

Catalytic Methods: The exploration of transition-metal-catalyzed reactions, such as palladium-catalyzed hydroamination, could provide a highly diastereoselective route to substituted piperazines that could be adapted for piperazinedione synthesis. nih.govresearchgate.net

Asymmetric Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is crucial, as the biological activity of chiral molecules is often stereospecific.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis | Straightforward, based on established reactions. | Potentially lower overall yield, more purification steps. |

| Convergent Synthesis | Higher overall yield, modularity allowing for analog synthesis. | Requires careful planning of coupling reactions. |

| Catalytic Methods | High efficiency and selectivity. | Catalyst cost and sensitivity. |

| One-Pot Reactions | Increased efficiency, reduced waste. | Optimization of reaction conditions for multiple steps. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds. | Development of suitable chiral catalysts or auxiliaries. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique combination of a pyridine ring and a piperazinedione nucleus in this compound suggests a rich and largely unexplored reactivity. Future studies should aim to systematically investigate its chemical behavior.

Potential Transformations to Explore:

N-Alkylation and N-Arylation: The secondary amine in the piperazinedione ring is a prime site for further functionalization through alkylation or arylation, allowing for the creation of a library of derivatives.

Reactions at the Methylene (B1212753) Bridge: The methylene group connecting the pyridine and piperazinedione rings could be a target for functionalization, such as through oxidation or substitution reactions.

Modification of the Pyridine Ring: The pyridine ring can undergo a variety of transformations, including oxidation to the N-oxide, electrophilic substitution (if activated), and nucleophilic substitution (if appropriately substituted).

Ring-Opening Reactions: Investigating the stability of the piperazinedione ring under various conditions (e.g., acidic, basic, enzymatic) could reveal novel ring-opened products with potentially interesting properties.

Expansion of Mechanistic Biological Research in Preclinical In Vitro Systems

The piperazine (B1678402) ring is a common structural element in many pharmacologically active compounds. researchgate.net The biological potential of this compound remains largely untapped. A thorough investigation into its biological effects using a variety of in vitro systems is a critical next step.

Suggested In Vitro Studies:

Anticancer Activity: Screening against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects. nih.govresearchgate.net Coordination compounds with related ligands have shown promise in this area. nih.govresearchgate.net

Enzyme Inhibition Assays: Given that many piperazine derivatives exhibit inhibitory activity against various enzymes, screening this compound against key enzymatic targets (e.g., kinases, proteases, urease) is warranted. nih.gov

Antimicrobial and Antifungal Activity: Evaluating its efficacy against a range of pathogenic bacteria and fungi. eurekaselect.com

Receptor Binding Assays: Investigating its potential to bind to specific receptors, particularly those in the central nervous system, given the prevalence of piperazine-containing compounds in neuropharmacology.

A summary of potential biological activities to be investigated is provided below:

| Biological Target | Rationale | Example In Vitro Assay |

| Cancer Cells | Many heterocyclic compounds exhibit anticancer properties. | MTT assay, colony formation assay. |

| Enzymes (e.g., Urease) | Piperazine derivatives are known enzyme inhibitors. | Enzyme inhibition kinetics. |

| Bacteria and Fungi | The piperazine scaffold is present in some antimicrobial agents. | Minimum Inhibitory Concentration (MIC) determination. |

| CNS Receptors | Piperazine is a common motif in CNS-active drugs. | Radioligand binding assays. |

Novel Applications in Interdisciplinary Fields

The structural characteristics of this compound make it an attractive candidate for applications beyond medicinal chemistry, particularly in the fields of chemical biology and supramolecular chemistry.

Potential Interdisciplinary Applications:

Chemical Biology: Development of chemical probes to study biological processes. The molecule could be functionalized with reporter groups (e.g., fluorophores, biotin) to track its interactions within cells.

Supramolecular Chemistry: The pyridine nitrogen and the amide groups of the piperazinedione ring can participate in hydrogen bonding and metal coordination. This could be exploited to construct novel supramolecular architectures, such as coordination polymers or self-assembling systems. nih.gov

Materials Science: Incorporation of this molecule into polymeric materials could impart specific properties, such as metal-binding capabilities or altered surface characteristics.

Advancements in Theoretical and Predictive Modeling of its Chemical Behavior

Computational and theoretical modeling can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts.

Areas for Theoretical Investigation:

Conformational Analysis: Predicting the preferred three-dimensional conformation of the molecule, which is crucial for understanding its biological activity and reactivity.

Molecular Docking: In silico screening of the compound against various biological targets to predict potential binding modes and affinities, thereby prioritizing experimental screening. nih.gov

Quantum Chemical Calculations: Calculating electronic properties, such as molecular orbital energies and charge distributions, to predict sites of reactivity and spectroscopic characteristics.

QSAR (Quantitative Structure-Activity Relationship) Studies: If a library of derivatives is synthesized and tested, QSAR models can be developed to correlate chemical structure with biological activity, aiding in the design of more potent analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Pyridylmethyl)-2,6-piperazinedione derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing substituents to the piperazinedione core via alkylation or amidation reactions can yield diverse derivatives. Evidence from piperazinedione-based PDE5 inhibitors suggests that stereochemical control (e.g., S-configuration at the C-6 position) is critical for activity . Purification often employs column chromatography or recrystallization, with purity validated via HPLC and mass spectrometry (e.g., referencing EPA/NIH spectral data for related compounds) .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is a gold standard for resolving crystal structures, particularly for verifying stereochemistry and substituent positioning . Complementary techniques include NMR (e.g., H/C NMR for proton/carbon assignments) and IR spectroscopy to confirm functional groups like the pyridylmethyl moiety .

Q. What preliminary assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : Cell-based growth inhibition assays (e.g., IC measurements in cancer cell lines) and enzyme inhibition studies (e.g., PDE5 selectivity screens) are commonly used. Active derivatives often show IC values in the micromolar range, with stereochemistry and substituent type (e.g., avoiding 2,6-dichlorophenyl groups) strongly influencing potency .

Advanced Research Questions

Q. How do substituents on the piperazinedione core modulate biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky substituents (e.g., aryl/heteroaryl groups) enhance PDE5 inhibition and anticancer activity, while polar groups improve solubility. Computational docking (e.g., using AutoDock Vina) can predict binding modes to targets like topoisomerase II, as seen in related compounds such as ICRF-193 .

Q. Can generative AI models accelerate the design of novel this compound analogs?

- Methodological Answer : Yes. Multi-Resolution Graph Variational Autoencoders (MRGVAE) have successfully generated diverse piperazinedione derivatives by fragment-based assembly. These models prioritize synthetic feasibility and bioactivity, enabling rapid exploration of chemical space .

Q. What mechanistic insights exist for this compound derivatives in targeting topoisomerases?

- Methodological Answer : Derivatives like ICRF-193 stabilize topoisomerase II-DNA cleavage complexes, inducing DNA damage and cell cycle arrest. Mechanistic studies employ fluorescence polarization assays to monitor DNA binding and live-cell imaging (e.g., in fission yeast) to observe spindle defects and ploidy changes .

Q. How can crystallographic data resolve contradictions in reported activity profiles of piperazinedione derivatives?

- Methodological Answer : Discrepancies in bioactivity often arise from structural variations (e.g., tautomerism or polymorphism). High-resolution X-ray data refined via SHELXL can clarify conformational states, while Hirshfeld surface analysis identifies intermolecular interactions affecting stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.